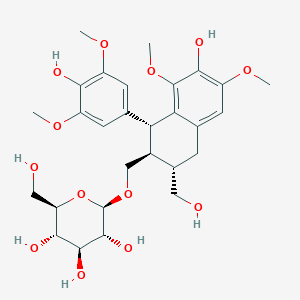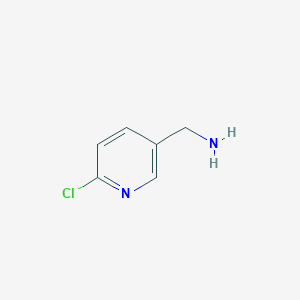
(-)-Lyoniresinol 9'-O-glucoside
Vue d'ensemble
Description
(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol is a natural product found in Cordiera sessilis, Betula pendula, and other organisms with data available.
Applications De Recherche Scientifique
Production à haut rendement à partir de téguments de graines de lin
Ce composé a été utilisé dans la production à haut rendement du secoisolariciresinol diglucoside (SDG) à partir de téguments de graines de lin . Le processus d'extraction implique l'utilisation d'hydroxyde d'ammonium alcoolique pour hydrolyser et extraire directement le SDG à partir de téguments de graines de lin en une seule réaction .
Activités pharmacologiques
Le composé a été associé à plusieurs activités pharmacologiques. Celles-ci incluent des effets anticancéreux, antioxydants, antidiabétiques et hypocholestérolémiants . Il a également été associé à la prévention de l'ostéoporose postménopausique, à la protection des cellules myocardiques de l'apoptose et à l'inhibition de la croissance des cellules tumorales du mélanome, du cancer du côlon et du cancer du sein .
Isolement de Viola Tianshanica Maxim
Le composé a été isolé de la plante entière de Viola tianshanica Maxim . Il s'agit du premier rapport d'isolement d'un squelette de lignane du genre Viola .
Absence de cytotoxicité
Le composé n'a pas présenté de cytotoxicité significative contre les cellules Ags de cancer gastrique humain ou les cellules de cancer du foie HepG2 .
Utilisation en médecine traditionnelle
Le composé a été utilisé dans les médicaments traditionnels ouïghours comme agent antipyrétique et détoxifiant pour le traitement de la fièvre, des maux de tête, des pharyngites et des infections pyogènes aiguës telles que les furoncles, les furoncles et les anthrax .
Activités anti-inflammatoires, antibactériennes et antioxydantes
Des études pharmacologiques modernes ont démontré que les extraits de V. tianshanica, qui contiennent ce composé, ont des activités anti-inflammatoires, antibactériennes et antioxydantes .
Propriétés
IUPAC Name |
(2R,3R,4S,5S,6R)-2-[[(1R,2S,3S)-7-hydroxy-1-(4-hydroxy-3,5-dimethoxyphenyl)-3-(hydroxymethyl)-6,8-dimethoxy-1,2,3,4-tetrahydronaphthalen-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H38O13/c1-36-16-7-13(8-17(37-2)22(16)31)20-15(11-40-28-26(35)25(34)23(32)19(10-30)41-28)14(9-29)5-12-6-18(38-3)24(33)27(39-4)21(12)20/h6-8,14-15,19-20,23,25-26,28-35H,5,9-11H2,1-4H3/t14-,15-,19-,20+,23-,25+,26-,28-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQQRNPDHSJDAGV-UGJKOEBBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)OC)C2C(C(CC3=CC(=C(C(=C23)OC)O)OC)CO)COC4C(C(C(C(O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1O)OC)[C@H]2[C@@H]([C@H](CC3=CC(=C(C(=C23)OC)O)OC)CO)CO[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H38O13 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
582.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of identifying (+)-lyoniresinol 9′-O-glucoside as a major component of Mousouchiku extract?
A1: Identifying (+)-lyoniresinol 9′-O-glucoside as a major component of Mousouchiku extract [] is significant for several reasons. First, it helps establish standardized specifications for this food additive, ensuring consistent quality and safety. Second, it paves the way for further research into the potential health benefits and applications of this compound.
Q2: The research mentions that Betulinic acid, tachioside, and 1,2-dilinolenin showed significant melanin synthesis inhibition. What are the potential applications of this finding?
A2: The discovery that Betulinic acid, tachioside, and 1,2-dilinolenin can inhibit melanin synthesis [] has promising implications for developing cosmetic and therapeutic agents for hyperpigmentation disorders. Further research can explore their efficacy, safety, and mechanisms of action for potential use in skin-lightening products or treatments for conditions like melasma.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)









